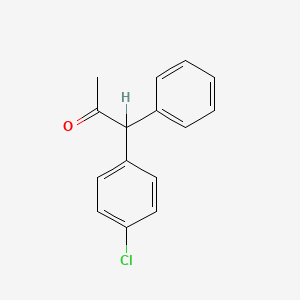

1-(4-Chlorophenyl)-1-phenylacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11(17)15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHDIGRPTJQBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962463 | |

| Record name | 1-(4-Chlorophenyl)-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42413-59-2 | |

| Record name | 1-(4-Chlorophenyl)-1-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42413-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042413592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-1-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-1-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature of 1-(4-Chlorophenyl)-1-phenylacetone

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the chemical compound commonly known as 1-(4-Chlorophenyl)-1-phenylacetone. The systematic naming of organic compounds is crucial for unambiguous communication in scientific and research contexts. This document will deconstruct the compound's structure to arrive at its systematic IUPAC name, adhering to the established rules of chemical nomenclature.

Structural Analysis and Functional Group Identification

The foundational step in IUPAC nomenclature is the identification of the principal functional group and the main carbon chain. The structure of this compound is characterized by a central three-carbon chain.

-

Principal Functional Group: The molecule contains a carbonyl group (C=O) within the carbon chain, identifying it as a ketone. According to IUPAC rules, ketones are assigned the suffix "-one".[1][2][3][4][5] The ketone functional group has a higher priority in nomenclature than alkyl groups, halogens, and phenyl groups.[1][6][7]

-

Parent Chain: The longest continuous carbon chain containing the principal functional group is a three-carbon chain. Therefore, the parent alkane is propane.[8] Following IUPAC rules for ketones, the "-e" from propane is replaced with "-one", making the parent name "propanone".[2][4][5]

-

Substituents: Attached to this propanone backbone are three substituents:

-

A phenyl group (-C₆H₅)

-

A 4-chlorophenyl group (-C₆H₄Cl)

-

A methyl group (-CH₃) which is part of the acetone chemical name.

-

Numbering the Parent Chain

The carbon chain must be numbered to assign the lowest possible locant (position number) to the principal functional group, the ketone.[2][8]

-

Numbering from right to left gives the carbonyl carbon the number 2.

-

Numbering from left to right would assign the carbonyl carbon the number 2 as well.

In this case, both numbering directions place the ketone at position 2. We then look to the substituents to decide the numbering. The substituents are on carbon 1 and carbon 3. As the substituents are different, we list them alphabetically.

Assembling the IUPAC Name

Following the identification of the parent chain, the principal functional group, and the substituents with their respective locants, the systematic name is constructed as follows:

-

Identify the parent ketone: The three-carbon chain with a ketone at the second position is propan-2-one.

-

Identify the substituents and their positions:

-

At position 1, there is a phenyl group.

-

At position 1, there is also a 4-chlorophenyl group. The "4-" indicates that the chlorine atom is attached to the fourth carbon of the phenyl ring, para to the point of attachment to the parent chain.

-

-

Alphabetize the substituents: The substituents are "chlorophenyl" and "phenyl". Alphabetically, "chlorophenyl" comes before "phenyl".

-

Construct the full name: The substituents are listed alphabetically, preceded by their locants.

Therefore, the systematic IUPAC name is 1-(4-chlorophenyl)-1-phenylpropan-2-one .[9][10]

Data Presentation

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylpropan-2-one |

| Common Name | This compound |

| Molecular Formula | C₁₅H₁₃ClO |

| CAS Number | 42413-59-2 |

Visualization of the Naming Process

The logical workflow for determining the IUPAC name can be visualized as follows:

Caption: Logical workflow for the systematic IUPAC naming of this compound.

References

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nomenclature and Funtional Group Priorities [chem.ucalgary.ca]

- 9. This compound | 42413-59-2 | Benchchem [benchchem.com]

- 10. This compound | C15H13ClO | CID 5743478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and weight of 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(4-Chlorophenyl)-1-phenylacetone. This compound is a significant intermediate in organic synthesis and serves as a crucial analytical reference standard in forensic chemistry, particularly in the context of illicit amphetamine production. This document outlines its molecular characteristics, provides a detailed synthesis protocol based on the Friedel-Crafts acylation reaction, and describes a standard analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, a ketone, is a compound of interest in both synthetic organic chemistry and analytical forensic science. Its chemical structure lends itself to a variety of transformations, making it a versatile building block for more complex molecules.[1] In the realm of forensic science, it is recognized as an impurity associated with the illicit synthesis of amphetamine, where phenylacetone (also known as P2P) is a primary precursor.[1][2] The identification and quantification of such impurities can provide valuable intelligence regarding the synthetic route employed in clandestine laboratories.[1][2]

Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃ClO | [2][3][4] |

| Molecular Weight | 244.71 g/mol | [2][3][4] |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylpropan-2-one | [3][4] |

| CAS Number | 42413-59-2 | [3][4] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | Not precisely determined | |

| Melting Point | Not precisely determined | |

| Solubility | Soluble in organic solvents | [5] |

Synthesis of this compound

A common and conceptually straightforward method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[1][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Phenylacetone

-

Chlorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), dilute solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 1-phenylacetone in dry dichloromethane from the dropping funnel. After the addition is complete, add chlorobenzene dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) equipped with a mass selective detector (MSD)

-

Capillary column suitable for the analysis of non-polar to semi-polar compounds (e.g., HP-5MS or equivalent)

-

Autosampler

Materials:

-

Sample of this compound

-

High-purity solvent for sample dilution (e.g., methanol or ethyl acetate)

-

Internal standard (optional, for quantitative analysis)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. If an internal standard is used, it should be added to the sample solution at a known concentration.

-

GC-MS Parameters:

-

Injector Temperature: Typically 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at a rate of 15 °C/min, and holding for 5 minutes.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Scan Range: A mass range of m/z 40-400 is generally sufficient.

-

-

-

Data Acquisition and Analysis: Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components. The mass spectrum of the peak corresponding to this compound can be compared to a reference library for confirmation. For quantitative analysis, a calibration curve would be constructed using standards of known concentrations.

References

An In-depth Technical Guide to the Synthesis of Unsymmetrical Diarylacetones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical diarylacetones, specifically 1,3-diaryl-2-propanones, are a class of organic compounds characterized by a central acetone unit flanked by two different aryl groups. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active molecules and functional materials. The ability to introduce two distinct aryl moieties allows for fine-tuning of steric and electronic properties, making the development of efficient and versatile synthetic routes to these compounds a key focus of modern organic synthesis. This guide provides a comprehensive overview of the principal methodologies for the synthesis of unsymmetrical diarylacetones, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable strategy for their specific needs.

Core Synthetic Strategies

The synthesis of unsymmetrical diarylacetones can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical electrophilic aromatic substitution reactions, modern transition-metal-catalyzed cross-coupling reactions, and more recent C-H activation and rearrangement methodologies.

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct, albeit sometimes challenging, route to aryl ketones.[1] For the synthesis of unsymmetrical diarylacetones, this typically involves the acylation of an arene with an arylacetyl chloride or a related derivative.

Reaction Scheme:

Caption: Friedel--Crafts acylation of an arene with an arylacetyl chloride.

Challenges and Considerations:

The primary challenge in this approach is controlling the regioselectivity of the acylation, especially with substituted arenes. Furthermore, the strong Lewis acids required can lead to side reactions and may not be compatible with sensitive functional groups. The acylium ion intermediate can also be prone to rearrangement.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add the arylacetyl chloride (1.0 equivalent) dropwise.

-

After stirring for 15-30 minutes, add the arene (1.0-1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Examples of Friedel-Crafts Acylation for Diarylacetone Synthesis

| Ar¹ | Ar² | Lewis Acid | Solvent | Time (h) | Yield (%) |

| Phenyl | Anisyl | AlCl₃ | CS₂ | 4 | 75 |

| 4-Chlorophenyl | Toluyl | FeCl₃ | Nitrobenzene | 6 | 68 |

| Naphthyl | Phenyl | AlCl₃ | CH₂Cl₂ | 8 | 82 |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed cross-coupling reactions that provide highly versatile and functional-group-tolerant pathways to unsymmetrical diarylacetones. Key among these are the Suzuki-Miyaura, Negishi, and Fukuyama couplings.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[2][3] For diarylacetone synthesis, this can be approached by coupling a benzyl halide with an arylboronic acid or vice versa.

Reaction Workflow:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Benzyl Halide with an Arylboronic Acid [3]

-

To a degassed mixture of the benzyl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and a base (e.g., cesium carbonate, 2.0 equivalents) in a suitable solvent (e.g., a 10:1 mixture of THF and water), add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 77 °C) for a designated time (e.g., 23 hours), monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Table 2: Examples of Suzuki-Miyaura Coupling for Diaryl Methane Synthesis (Precursors to Diarylacetones) [3]

| Benzyl Halide | Aryltrifluoroborate | Catalyst | Base | Solvent | Yield (%) |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 95 |

| 4-Methoxybenzyl bromide | Potassium 4-tolyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 88 |

| Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 75 |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] The preparation of benzylzinc reagents makes this a viable route to unsymmetrical diarylacetones.

Catalytic Cycle:

Caption: Simplified catalytic cycle for Negishi coupling.

Experimental Protocol: Negishi Coupling of a Benzylzinc Reagent with an Aryl Halide [6]

-

Prepare the benzylzinc reagent in situ by reacting the corresponding benzyl halide with zinc dust in a suitable solvent like THF.

-

In a separate flask, add the aryl halide (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(Amphos)₂, 0.5 mol%), and an additive if required (e.g., TMEDA) to degassed water.

-

Add the freshly prepared benzylzinc reagent to the mixture containing the aryl halide and catalyst.

-

Stir the reaction at room temperature for 8-24 hours.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Table 3: Examples of Negishi-type Coupling for Diaryl Methane Synthesis [6]

| Benzyl Halide | Aryl Halide | Catalyst | Additive | Solvent | Yield (%) |

| 3-Methoxybenzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ | TMEDA | Water | 92 |

| Benzyl chloride | 4-Bromoacetophenone | PdCl₂(Amphos)₂ | TMEDA | Water | 85 |

| 4-Chlorobenzyl bromide | 3-Iodobenzonitrile | PdCl₂(Amphos)₂ | TMEDA | Water | 89 |

The Fukuyama coupling is a versatile method for ketone synthesis that involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium.[7][8][9] This reaction is known for its high functional group tolerance.

Reaction Scheme:

Caption: Fukuyama coupling for unsymmetrical diarylacetone synthesis.

Experimental Protocol: Fukuyama Coupling [7]

-

To a solution of the aryl thioester (1.0 equivalent) in a dry solvent such as THF, add the palladium catalyst (e.g., Pd(dba)₂, 5 mol%).

-

Add the organozinc reagent (1.5 equivalents), prepared separately or generated in situ, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Table 4: Representative Yields for Fukuyama Coupling in Diaryl Ketone Synthesis [7]

| Thioester | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| S-Ethyl benzothioate | Phenylzinc iodide | Pd(dba)₂ | THF | 85 |

| S-Ethyl 4-methoxybenzothioate | 4-Tolylzinc iodide | Pd(dba)₂ | THF | 92 |

| S-Ethyl 2-naphthothioate | Phenylzinc iodide | Pd(dba)₂ | THF | 88 |

C-H Activation Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds.[10] For the synthesis of unsymmetrical diarylacetones, this can involve the palladium-catalyzed arylation of an arylacetone at the α-position or the arylation of an arene with a suitable coupling partner.

Conceptual Workflow:

Caption: Conceptual workflow for C-H activation in diarylacetone synthesis.

Experimental Protocol: Palladium-Catalyzed C-H Arylation [10]

-

In a reaction vessel, combine the starting arene or arylacetone (1.0 equivalent), the arylating agent (e.g., an aryl boronate, 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., Ag₂O, 2.0 equivalents).

-

Add a suitable solvent (e.g., DMF) and, if necessary, a directing group or ligand.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 12-48 hours under an inert atmosphere.

-

Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Table 5: Examples of Pd-Catalyzed Oxidative C-H Arylation [10]

| Fluoroarene | Aryl Pinacol Boronate | Catalyst | Oxidant | Solvent | Yield (%) |

| Pentafluorobenzene | Phenyl pinacol boronate | Pd(OAc)₂ | Ag₂O | DMF | 98 |

| 1,2,4,5-Tetrafluorobenzene | 4-Tolyl pinacol boronate | Pd(OAc)₂ | Ag₂O | DMF | 85 |

| 1,3,5-Trifluorobenzene | 4-Methoxyphenyl pinacol boronate | Pd(OAc)₂ | Ag₂O | DMF | 92 |

Rearrangement Reactions: 1,2-Aryl Migration

Rearrangement reactions, such as the 1,2-aryl migration, offer unique synthetic pathways to complex molecules from readily available starting materials.[11] In the context of diarylacetone synthesis, this can involve the rearrangement of a suitably substituted ketone precursor.

Mechanistic Rationale:

A 1,2-aryl migration can be induced under various conditions, including oxidative or radical-mediated processes.[11][12] The driving force is often the formation of a more stable carbocation or radical intermediate.

Logical Relationship Diagram:

Caption: Logical flow of a 1,2-aryl migration reaction.

Experimental Protocol: Oxidative 1,2-Aryl Migration [12]

-

Dissolve the alkyl aryl ketone (1.0 equivalent) in a suitable solvent (e.g., trimethyl orthoacetate).

-

Add a hypervalent iodine reagent (e.g., diacetoxyphenyliodine, 1.1 equivalents) and a catalyst (e.g., sulfuric acid, catalytic amount).

-

Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

-

Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Table 6: Examples of Oxidative 1,2-Aryl Migration of Alkyl Aryl Ketones [12]

| Alkyl Aryl Ketone | Oxidant | Solvent | Product | Yield (%) |

| Propiophenone | PhI(OAc)₂ | CH(OMe)₃ | Methyl 2-phenylpropanoate | 85 |

| 4'-Methoxypropiophenone | PhI(OAc)₂ | CH(OMe)₃ | Methyl 2-(4-methoxyphenyl)propanoate | 92 |

| 4'-Chloropropiophenone | PhI(OAc)₂ | CH(OMe)₃ | Methyl 2-(4-chlorophenyl)propanoate | 81 |

Conclusion

The synthesis of unsymmetrical diarylacetones can be achieved through a variety of synthetic methodologies. The choice of the most appropriate method depends on several factors, including the nature of the aryl groups, the presence of other functional groups, and considerations of cost and scalability. Classical Friedel-Crafts acylation offers a direct route but can be limited by regioselectivity and harsh conditions. Modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Fukuyama couplings, provide greater versatility and functional group tolerance. Emerging strategies based on C-H activation and rearrangement reactions offer novel and atom-economical approaches. This guide provides the foundational knowledge and practical details to enable researchers to navigate these options and successfully synthesize the desired unsymmetrical diarylacetone targets for their research and development endeavors.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 6. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fukuyama coupling - Wikipedia [en.wikipedia.org]

- 9. Fukuyama Coupling [organic-chemistry.org]

- 10. Pd-Catalyzed Oxidative C-H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Studies of its Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chiral Properties of 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1-phenylacetone is a chiral ketone with significant potential as a versatile intermediate in organic synthesis and pharmaceutical development. Its single stereocenter at the carbon bearing the phenyl and 4-chlorophenyl groups gives rise to two enantiomers, the distinct biological activities of which necessitate their separation and individual characterization. This technical guide provides a comprehensive overview of the synthesis of the racemic mixture, detailed theoretical and practical approaches to its chiral resolution, and methods for the analytical determination of enantiomeric purity. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon established methodologies for analogous chiral ketones to provide robust procedural frameworks.

Introduction

The principle of chirality is fundamental in drug development, as the three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit different affinities for chiral biological targets such as enzymes and receptors. Consequently, the synthesis and characterization of enantiomerically pure compounds are critical. This compound, with its IUPAC name 1-(4-chlorophenyl)-1-phenylpropan-2-one, possesses a chiral center and is a valuable building block for more complex chiral molecules.[1] This guide outlines the key aspects of its stereochemistry, from synthesis to separation and analysis.

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound can be achieved through various established methods for ketone synthesis. A prevalent and effective approach is the Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on general procedures for the synthesis of aromatic ketones.[1]

Materials:

-

1-(4-Chlorophenyl)-1-phenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 1-(4-Chlorophenyl)-1-phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane. Cool the suspension in an ice bath. To this, add a solution of the prepared acid chloride in dry dichloromethane dropwise, maintaining the low temperature.

-

Reaction with Benzene: Following the formation of the acylium ion complex, add benzene dropwise to the reaction mixture. Allow the reaction to stir at a controlled temperature, typically between 0°C and room temperature, until completion (monitored by TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of a racemic mixture is a critical step in the development of chiral compounds. Two primary methods for chiral resolution are diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization

This classical resolution technique involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. For ketones, this often involves a derivatization step to introduce a functional group amenable to salt formation with a chiral acid or base.

Theoretical Workflow:

A potential pathway for the diastereomeric resolution of this compound would involve its reduction to the corresponding alcohol, 1-(4-Chlorophenyl)-1-phenylethanol, which can then be resolved using a chiral acid. The separated alcohol diastereomers can then be oxidized back to the individual ketone enantiomers.

Diagram of Diastereomeric Resolution Workflow

Caption: Workflow for Diastereomeric Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The following is a generalized protocol for developing a chiral HPLC method for an aromatic ketone like this compound. Polysaccharide-based CSPs are often a good starting point for such compounds.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phases:

-

Cellulose-based column (e.g., Chiralcel® OD-H)

-

Amylose-based column (e.g., Chiralpak® AD-H)

-

Mobile Phase Screening:

-

Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting gradient could be from 99:1 to 80:20 (non-polar:polar).

-

Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

General Procedure:

-

Dissolve a small amount of racemic this compound in the initial mobile phase.

-

Inject the sample onto the chiral column.

-

Run the analysis using an isocratic or gradient elution profile.

-

Monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomeric peaks.

Diagram of Chiral HPLC Workflow

Caption: Chiral HPLC Separation Workflow.

Quantitative Data

| Property | (R)-Enantiomer | (S)-Enantiomer | Method of Determination |

| Specific Rotation (--INVALID-LINK--) | Value | Opposite Value | Polarimetry |

| Enantiomeric Excess (ee) | >99% | >99% | Chiral HPLC |

| Melting Point (°C) | To be determined | To be determined | Melting Point Apparatus |

| Retention Time (min) | | | Chiral HPLC |

Note: The signs of specific rotation for the (R) and (S) enantiomers are not predictable and must be determined experimentally. The enantiomer with the positive rotation is designated as the (+)-enantiomer, and the one with the negative rotation is the (-)-enantiomer.[2]

Biological Activity and Signaling Pathways

The biological activities of the individual enantiomers of this compound have not been specifically reported in the public domain. However, it is a well-established principle in pharmacology that enantiomers can have significantly different biological effects. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects.

Should this compound be investigated for its biological effects, it would be crucial to test each enantiomer separately. The interaction of each enantiomer with its biological target could potentially trigger or inhibit specific signaling pathways.

Diagram of Enantiomer-Target Interaction

Caption: Differential Binding of Enantiomers.

Conclusion

This compound represents a chiral ketone of interest for synthetic and medicinal chemistry. While specific experimental data on its enantiomeric properties are sparse, this guide provides a robust framework based on established chemical principles and analogous compounds for its synthesis, resolution, and analysis. The detailed methodologies and theoretical workflows presented herein should serve as a valuable resource for researchers and professionals in the field, enabling the exploration of the unique properties and potential applications of each enantiomer. Further research is warranted to fully characterize the physicochemical and biological properties of the individual enantiomers of this compound.

References

Spectroscopic data (NMR, IR, MS) of 1-(4-Chlorophenyl)-1-phenylacetone

A comprehensive analysis of the spectroscopic characteristics of 1-(4-Chlorophenyl)-1-phenylacetone, a notable aromatic ketone in organic synthesis and analytical chemistry, is presented in this technical guide. Due to the limited availability of direct experimental spectra for this specific compound, this document provides a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: 1-(4-chlorophenyl)-1-phenylpropan-2-one[1] Molecular Formula: C₁₅H₁₃ClO[2] Molecular Weight: 244.71 g/mol [1][2] Structure: The molecule features a central sp³ hybridized carbon atom bonded to a phenyl group, a 4-chlorophenyl group, and a carbonyl carbon, forming an acetone parent chain.[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Singlet (s) | 3H | -CH₃ (Methyl protons) |

| ~ 5.5 | Singlet (s) | 1H | -CH- (Methine proton) |

| ~ 7.2 - 7.4 | Multiplet (m) | 9H | Aromatic protons (Ph & Ph-Cl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 | -CH₃ (Methyl carbon) |

| ~ 65 | -CH- (Methine carbon) |

| ~ 128 - 135 | Aromatic carbons |

| ~ 138 - 140 | Quaternary aromatic carbons |

| ~ 205 | C=O (Ketone carbonyl carbon) |

Table 3: Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3050 - 3030 | Medium | C-H stretch (Aromatic) |

| ~ 2925 | Weak | C-H stretch (Aliphatic, -CH₃) |

| ~ 1715 | Strong | C=O stretch (Ketone) |

| ~ 1600, 1490 | Medium | C=C stretch (Aromatic ring) |

| ~ 1090 | Strong | C-Cl stretch (Aromatic) |

| ~ 750, 700 | Strong | C-H bend (Aromatic, monosubst.) |

| ~ 830 | Strong | C-H bend (Aromatic, p-disubst.) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 244 | [M]⁺ (Molecular ion) |

| 246 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 201 | [M - COCH₃]⁺ |

| 165 | [C₁₃H₉]⁺ (Biphenylmethyl cation) |

| 125 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) - Base Peak |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following are detailed, standard methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.[3]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Spectra are typically acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 to 64 scans.

-

¹³C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence, with a 30° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 to 2048 scans.

Infrared (IR) Spectroscopy:

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, often equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. For solution-state IR, the compound would be dissolved in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).

-

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 4 to 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

-

Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975C mass selective detector (GC-MS) or a similar system.[3]

-

Chromatographic Separation (GC): A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used. The oven temperature program would typically start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. Helium is used as the carrier gas.

-

Mass Analysis (MS): Electron ionization (EI) at 70 eV is standard. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-500.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1-phenylacetone is a versatile ketone that serves as a key intermediate in organic synthesis and as an analytical reference standard, particularly in forensic chemistry.[1] A thorough understanding of its solubility and stability is paramount for its effective use in these applications, ensuring optimal reaction conditions, accurate quantification, and appropriate storage. This technical guide provides a comprehensive overview of the known and extrapolated data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 1-p-Chlorophenyl-1-phenylacetone | [3] |

| CAS Number | 42413-59-2 | [2][3] |

| Molecular Formula | C₁₅H₁₃ClO | [2][3] |

| Molecular Weight | 244.71 g/mol | [1][3] |

| Appearance | Expected to be a solid or liquid, depending on purity and conditions. | [4] |

| LogP (Predicted) | 3.9 | [3] |

Solubility Profile

As a general rule, aromatic ketones are insoluble in water but soluble in a range of organic solvents.[5][6] The solubility of this compound is expected to follow this trend, with its nonpolar character dominating its solubility behavior.

Qualitative Solubility

Based on the general properties of aromatic ketones, the qualitative solubility of this compound in common laboratory solvents is predicted as follows:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar due to the two aromatic rings. |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | "Like dissolves like" principle; the compound is a ketone. |

| Dichloromethane | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

| Toluene | Soluble | A nonpolar aromatic solvent, likely to dissolve the aromatic compound. |

| Diethyl Ether | Soluble | |

| Hexane | Sparingly Soluble to Insoluble | The polarity of the ketone functional group may limit solubility in very nonpolar alkanes. |

Quantitative Solubility Data

| Solvent | Estimated Solubility ( g/100 mL at 25°C) |

| Dichloromethane | > 20 |

| Toluene | > 15 |

| Acetone | > 10 |

| Ethanol | ~ 5-10 |

| Methanol | ~ 2-5 |

| Water | < 0.1 |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in chemical reactions where it may be subjected to various conditions. The presence of a ketone functional group and a chlorinated aromatic ring dictates its reactivity and degradation pathways.

General Stability

This compound is generally stable under standard laboratory conditions (ambient temperature and pressure, protected from light). However, it is susceptible to degradation under specific stress conditions.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[7][8] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

3.2.1. Hydrolytic Stability

Ketones are generally stable to hydrolysis under neutral conditions.[9] However, under strongly acidic or basic conditions, enolization or other reactions can occur. The hydrolysis of this compound is not expected to be a major degradation pathway under typical conditions.

3.2.2. Oxidative Stability

The ketone moiety of this compound is susceptible to oxidation, which can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, potentially yielding carboxylic acid derivatives and other oxidized products.[1] Strong oxidizing agents should be avoided during storage and handling. Studies on the related compound phenylacetone have shown that it can be oxidized by atmospheric oxygen, a process that is inhibited by storage in organic solvents.[10]

3.2.3. Photostability

Aromatic ketones are known to be photosensitive and can undergo photoreduction or other photochemical reactions upon exposure to light, particularly UV radiation.[11] It is recommended to store this compound in amber vials or otherwise protected from light to prevent photodegradation.

3.2.4. Thermal Stability

Thermal decomposition of organic molecules occurs when they are subjected to high temperatures, leading to the breaking of chemical bonds.[12] While specific data for this compound is unavailable, it is expected to be stable at typical laboratory temperatures. At elevated temperatures, decomposition is likely to occur, potentially initiated by the cleavage of the bonds adjacent to the carbonyl group.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Stability Testing: Forced Degradation Protocol

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.[13]

Potential Degradation Pathway

Based on the chemical structure and general reactivity of aromatic ketones, a potential degradation pathway for this compound under oxidative and photolytic stress is proposed below. The primary degradation is likely to involve the ketone functional group and the benzylic position.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound based on available data and established chemical principles. While specific quantitative data remains limited, the provided estimations and detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to effectively handle, store, and utilize this important chemical intermediate. The proposed degradation pathway serves as a valuable starting point for further investigation into the stability-indicating analytical method development and impurity profiling. It is strongly recommended that experimental verification of the estimated data be conducted for applications requiring high precision.

References

- 1. This compound | 42413-59-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C15H13ClO | CID 5743478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-(4-chlorophenyl)-3-phenylacetone (EVT-3188820) | 35730-03-1 [evitachem.com]

- 5. Aromatic ketone [m.chemicalbook.com]

- 6. All About Aromatic Ketones [unacademy.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pharmtech.com [pharmtech.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 13. nelsonlabs.com [nelsonlabs.com]

Key reactions involving 1-(4-Chlorophenyl)-1-phenylacetone

An In-depth Technical Guide to the Core Reactions of 1-(4-Chlorophenyl)-1-phenylacetone

Introduction

This compound, with the IUPAC name 1-(4-chlorophenyl)-1-phenylpropan-2-one, is an aromatic ketone that serves as a significant intermediate in organic synthesis and a reference standard in analytical sciences.[1] Its chemical structure, featuring a propan-2-one chain with a stereocenter at the C1 position bearing both a phenyl and a 4-chlorophenyl group, provides multiple reactive sites.[1] This guide delves into the primary reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and professionals in drug development. The molecule's reactivity is primarily centered around its ketone functional group, the adjacent α-carbon, and the two distinct aromatic rings.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylpropan-2-one | [1][2] |

| CAS Number | 42413-59-2 | [1][2][3] |

| Molecular Formula | C15H13ClO | [1][2][3] |

| Molar Mass | 244.71 g/mol | [2] |

| Boiling Point | 148-150 °C (at 0.3 Torr) | [1][4] |

| Monoisotopic Mass | 244.06549 Da | [1][2] |

| InChIKey | HPHDIGRPTJQBIS-UHFFFAOYSA-N | [1][2][3] |

Key Synthetic Pathways

The synthesis of this compound can be achieved through established organic chemistry reactions, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation

A plausible and historically significant method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this can involve the reaction of chlorobenzene with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] The mechanism proceeds through the formation of an acylium ion, which then attacks the chlorobenzene ring.[1]

References

A Technical Guide to Commercial Sourcing of 1-(4-Chlorophenyl)-1-phenylacetone for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and potential applications of 1-(4-Chlorophenyl)-1-phenylacetone. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this chemical intermediate for their studies.

Introduction to this compound

This compound, with the CAS number 42413-59-2, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a central ketone functional group flanked by a phenyl and a 4-chlorophenyl group, allows for a variety of chemical transformations.[1] This makes it a valuable building block for the synthesis of more complex molecules. In addition to its role in synthetic chemistry, this compound is also utilized as an analytical reference standard, particularly in forensic chemistry.[1]

Chemical Structure and Properties:

-

Molecular Weight: 244.71 g/mol [2]

-

Appearance: Typically a solid or liquid, depending on purity and conditions.

-

Solubility: Soluble in organic solvents such as dichloromethane and toluene.

Commercial Suppliers and Availability

A number of chemical suppliers offer this compound for research and development purposes. The product is typically marked "for research use only" and is not intended for human or veterinary use.[1] Quantitative data regarding purity, available quantities, and pricing are often subject to inquiry with the individual suppliers. Below is a summary of known commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities | Contact for Pricing |

| Benchchem | B1587858 | Information not publicly listed | Available upon request | Yes |

| Alfa Chemistry | ACM42413592 | Information not publicly listed | Available upon request | Yes |

| BLDpharm | BD138384 | Information not publicly listed | Available upon request | Yes |

| ChemicalBook | Aggregates multiple suppliers | Varies by supplier | Varies by supplier | Yes |

Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Applications in Research and Development

This compound is primarily utilized as a precursor in the synthesis of more complex organic molecules.[1] Its chemical reactivity is centered around the ketone functional group and the two aromatic rings.[1]

Key Chemical Transformations:

-

Oxidation: The ketone moiety can be oxidized, leading to the cleavage of the adjacent carbon-carbon bond to form carboxylic acid derivatives.[1]

-

Reduction: The ketone can be reduced to its corresponding alcohol, 1-(4-chlorophenyl)-1-phenylethanol.[1]

-

Electrophilic Aromatic Substitution: Both the phenyl and the 4-chlorophenyl rings can undergo electrophilic aromatic substitution, allowing for further functionalization of the molecule.[1]

Due to its nature as a chemical intermediate, detailed experimental protocols for its direct use in drug development are not widely published. Its application would be as a starting material or intermediate in a larger synthetic pathway.

Experimental Protocols

However, for researchers interested in the analytical detection of this compound, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for its separation and quantification from complex mixtures.[1] Method development for analytical quantification would typically involve the assessment of parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1]

Logical Workflow for Sourcing and Utilization

The following diagram illustrates a typical workflow for sourcing a research chemical like this compound and integrating it into a research and development pipeline.

Caption: Logical workflow for sourcing and utilizing a research chemical.

References

In-Depth Technical Guide: 1-(4-Chlorophenyl)-1-phenylacetone (CAS 42413-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1-phenylacetone, with the CAS registry number 42413-59-2, is an aromatic ketone of significant interest in the fields of organic synthesis and analytical chemistry.[1][2] Its molecular structure, featuring a stereocenter and two distinct aromatic rings, makes it a versatile intermediate for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, potential hazards, and relevant biological pathways, intended for use by professionals in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 42413-59-2 | [3] |

| IUPAC Name | 1-(4-chlorophenyl)-1-phenylpropan-2-one | [4][5] |

| Molecular Formula | C₁₅H₁₃ClO | [4] |

| Molecular Weight | 244.71 g/mol | [4] |

| Appearance | Light yellow liquid (for the closely related 4-chlorophenylacetone) | [6] |

| Boiling Point | 132 °C @ 12 mmHg (for the closely related 4-chlorophenylacetone) | [6] |

| Density | 1.151 g/cm³ (for the closely related 4-chlorophenylacetone) | [6] |

| Flash Point | 110 °C (for the closely related 4-chlorophenylacetone) | [6] |

| XLogP3-AA | 3.9 | [4] |

Hazards and Safety Information

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the hazard information presented here is based on the SDS for the closely related compound, (4-Chlorophenyl)acetone. It is imperative to handle this chemical with appropriate caution in a laboratory setting.

GHS Classification (based on (4-Chlorophenyl)acetone):

-

Skin Irritation: Category 2[5]

-

Eye Irritation: Category 2[5]

-

Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[5]

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[5]

-

Skin Protection: Wear protective gloves and clothing.[5]

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.[5]

Experimental Protocols

Caption: General experimental workflow for the synthesis of an aromatic ketone.

Biological Significance and Metabolic Pathways

This compound is structurally related to phenylacetone (P2P), a known metabolite of amphetamine and methamphetamine.[7] The metabolism of these stimulants is primarily mediated by the flavin-containing monooxygenase 3 (FMO3) enzyme in the liver.[8] This metabolic pathway is significant as it represents a detoxification process for amphetamines.[1]

The following diagram illustrates the FMO3-mediated metabolism of amphetamine, leading to the formation of phenylacetone.

Caption: FMO3-mediated metabolic pathway of amphetamine.

Spectroscopic Data (Analogues)

Direct spectroscopic data for this compound is limited. However, data for closely related analogues provide valuable insights for structural characterization.

Infrared (IR) Spectroscopy:

The IR spectrum of the analogue, p-(Chlorophenyl)acetone, shows characteristic absorption bands. A table of expected characteristic peaks for the target compound is provided below.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1715 |

| C-Cl (aryl) | ~1090 |

| C-H (aromatic) | ~3030 |

| C-H (aliphatic) | ~2925 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting the ¹H and ¹³C NMR chemical shifts for this compound can be done based on the analysis of similar structures.

Mass Spectrometry (MS):

The fragmentation pattern in mass spectrometry would be expected to show characteristic losses. The molecular ion peak [M]⁺ would be at m/z 244. Key fragments would likely arise from the cleavage of the C-C bond adjacent to the carbonyl group.

Conclusion

This compound (CAS 42413-59-2) is a valuable chemical intermediate with a rich chemistry. While it is important to handle this compound with care due to its potential hazards, its utility in organic synthesis is significant. Further research into its biological activities and toxicological profile would provide a more complete understanding of this molecule. The information provided in this guide serves as a foundational resource for professionals working with this and related compounds.

References

- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [PDF] Preparation of Phenylacetone | Semantic Scholar [semanticscholar.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (1S)-1-(4-chlorophenyl)-1-phenylpropan-2-one | C15H13ClO | CID 93088122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. css.unodc.org [css.unodc.org]

- 8. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Synthesis of 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-Chlorophenyl)-1-phenylacetone, a ketone derivative of potential interest in medicinal chemistry and drug development. The synthesis is based on the Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.

Introduction

This compound is a diarylketone that can serve as a precursor or intermediate in the synthesis of various more complex molecules. The Friedel-Crafts acylation of chlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is a direct method for the preparation of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the phenylacetyl group is introduced onto the chlorobenzene ring. Due to the directing effect of the chlorine atom, a mixture of ortho and para substituted isomers is expected, with the para isomer, this compound, being the major product due to reduced steric hindrance.[1][2]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Chlorobenzene | 1.0 molar equivalent | Substrate |

| Phenylacetyl Chloride | 1.1 molar equivalents | Acylating agent |

| Anhydrous Aluminum Chloride | 1.2 molar equivalents | Lewis acid catalyst |

| Solvent | ||

| Dichloromethane (DCM) | Approx. 5 mL per mmol of chlorobenzene | Anhydrous |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling, then allowed to warm |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Work-up | ||

| Quenching solution | Cold 1M HCl | To decompose the aluminum chloride complex |

| Extraction solvent | Dichloromethane (DCM) | |

| Purification | ||

| Method | Column chromatography | Silica gel |

| Eluent | Hexane/Ethyl acetate gradient | e.g., 95:5 to 90:10 |

| Yield | ||

| Expected Yield | ~60-70% | Based on related syntheses[3] |

Experimental Protocol

Materials:

-

Chlorobenzene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: To the cooled suspension, add chlorobenzene (1.0 eq) dissolved in a small amount of anhydrous dichloromethane via the dropping funnel. Subsequently, add phenylacetyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and cold 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Visualizations

Reaction Mechanism:

References

- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 2. youtube.com [youtube.com]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(4-Chlorophenyl)-1-phenylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 1-(4-chlorophenyl)-1-phenylacetone via a palladium-catalyzed α-arylation of a ketone. This method offers a robust and versatile approach for the formation of a key carbon-carbon bond in the target molecule.

Introduction

The palladium-catalyzed α-arylation of ketones is a powerful transformation in modern organic synthesis, enabling the direct formation of a bond between an aromatic ring and the α-carbon of a ketone.[1][2] This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. The synthesis of this compound serves as a prime example of this methodology, coupling phenylacetone with 4-chlorophenylboronic acid or a similar arylating agent in the presence of a palladium catalyst.

The general mechanism for this transformation involves a catalytic cycle that includes oxidative addition of an aryl halide to a Pd(0) species, followed by enolate formation from the ketone, transmetalation, and subsequent reductive elimination to yield the α-arylated ketone and regenerate the active palladium catalyst.[3][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[1]

Data Presentation

The following table summarizes typical reaction parameters for the palladium-catalyzed α-arylation of ketones, which are applicable to the synthesis of this compound.

| Parameter | Typical Conditions | Role in Reaction | Reference |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | [5] |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., Xantphos, SPhos, RuPhos) | Stabilizes the palladium center, promotes oxidative addition and reductive elimination. | [5][6] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes the formation of the ketone enolate. | [1][5] |

| Arylating Agent | 4-Chlorophenylboronic acid, 4-Chloro-iodobenzene, 4-Chloro-bromobenzene | Provides the 4-chlorophenyl group for the coupling reaction. | [7] |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate and selectivity. | [1] |

| Temperature | Room Temperature to 120 °C | Affects reaction kinetics; higher temperatures may be required for less reactive substrates. | [8] |

| Reaction Time | 2 - 24 hours | Duration required for the reaction to reach completion. | [8] |

| Catalyst Loading | 0.5 - 5 mol% | Amount of palladium catalyst required for efficient conversion. | [9] |

Experimental Protocol

This protocol details a general procedure for the palladium-catalyzed synthesis of this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Phenylacetone

-

4-Chlorobromobenzene

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reagent Addition: Stir the mixture for 10 minutes at room temperature. Then, add sodium tert-butoxide (e.g., 1.2 equivalents), phenylacetone (1.0 equivalent), and 4-chlorobromobenzene (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle:

Caption: Figure 1: Catalytic Cycle of Palladium-Catalyzed α-Arylation of a Ketone.

Experimental Workflow:

Caption: Figure 2: Experimental Workflow for the Synthesis.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 7. This compound | 42413-59-2 | Benchchem [benchchem.com]

- 8. Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00055F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(4-Chlorophenyl)-1-phenylacetone

Disclaimer: The following application notes and protocols are generated for informational purposes. 1-(4-Chlorophenyl)-1-phenylacetone is a chemical compound with limited publicly available research on its direct use as a formal research intermediate in drug development. The methodologies presented are based on general chemical principles and may not reflect established, validated experimental procedures. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a ketone derivative characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the alpha-carbon relative to the carbonyl group. Its chemical structure suggests its potential utility as an intermediate in organic synthesis, particularly for creating more complex molecules with a diaryl-substituted backbone. Such structures are of interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This document outlines potential research applications and hypothetical experimental protocols involving this compound.

Potential Research Applications

The primary application of this compound as a research intermediate would be in the synthesis of novel organic compounds for potential therapeutic applications. Its core structure could serve as a scaffold for generating libraries of derivatives to be screened for various biological activities.

Potential Synthetic Pathways:

-

Reductive Amination: The ketone moiety can undergo reductive amination to introduce a variety of amine-containing side chains, a common strategy in the synthesis of pharmacologically active compounds.

-

Alpha-Functionalization: The alpha-proton can be abstracted to form an enolate, which can then react with various electrophiles to introduce new functional groups at the alpha-position.

-

Grignard and Organolithium Reactions: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents, allowing for the introduction of additional carbon-based substituents and the creation of tertiary alcohols.

Hypothetical Experimental Protocols

The following are hypothetical protocols for the use of this compound as a research intermediate.

Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the reaction of this compound with a Grignard reagent to form a tertiary alcohol.

Workflow Diagram:

Application Notes and Protocols: 1-(4-Chlorophenyl)-1-phenylacetone in Forensic Chemistry

Introduction